molecular formula C17H24N2O2 B11261590 N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide

Cat. No.: B11261590
M. Wt: 288.4 g/mol
InChI Key: XFIDUKCTEMOKKU-UHFFFAOYSA-N
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Description

2,2-DIMETHYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)PROPANAMIDE is a complex organic compound with a unique structure that includes a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydroquinoline ring, followed by the introduction of the propanamide group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2-DIMETHYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)PROPANAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its unique structure could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)PROPANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,2-DIMETHYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)PROPANAMIDE include other tetrahydroquinoline derivatives and propanamide-containing molecules.

Uniqueness

What sets 2,2-DIMETHYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)PROPANAMIDE apart is its specific combination of functional groups and structural features, which may confer unique chemical and biological properties

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

2,2-dimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)propanamide

InChI

InChI=1S/C17H24N2O2/c1-5-15(20)19-10-6-7-12-8-9-13(11-14(12)19)18-16(21)17(2,3)4/h8-9,11H,5-7,10H2,1-4H3,(H,18,21)

InChI Key

XFIDUKCTEMOKKU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(C)(C)C

Origin of Product

United States

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